molecular formula C19H23N3O3 B5567551 (1S*,5R*)-6-methyl-3-[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-6-methyl-3-[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5567551
M. Wt: 341.4 g/mol
InChI Key: UWJNEPUCFNNJJW-LSDHHAIUSA-N
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Description

(1S*,5R*)-6-methyl-3-[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one is a useful research compound. Its molecular formula is C19H23N3O3 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.17394160 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of complex bicyclic σ receptor ligands and their structural analysis offer insights into the molecular frameworks similar to "(1S*,5R*)-6-methyl-3-[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one." These compounds have been synthesized from derivatives of (R)- and (S)-glutamate, exploring stereoisomeric variations and their effects on receptor affinity and cellular activity (Geiger et al., 2007). Additionally, structural and conformational studies on related diazabicyclanones and diazabicyclanols provide foundational knowledge on the preferred conformations and the potential impacts of these molecular structures on their biological activity (Gálvez et al., 1985).

Cytotoxic Activity and Cancer Research

Research has shown that certain bicyclic compounds, closely related to the queried molecule, exhibit cytotoxic activity against tumor cell lines, suggesting potential applications in cancer research. The specific targeting of σ1 receptors and the resultant cell growth inhibition highlight the importance of these compounds in developing new therapeutic agents (Geiger et al., 2007).

Antileishmanial Activity

Oxabicyclo[3.3.1]nonanones, compounds with structural similarities to the queried molecule, have been identified as inhibitors of key redox enzymes in Leishmania, a pathogen responsible for the leishmaniasis disease. This research underscores the potential of such molecules in developing treatments for parasitic infections, offering a new chemical space for antileishmanial drug design (Saudagar et al., 2013).

Stimulus-sensitive Delivery Systems

The structural framework of 3,7-diazabicyclo[3.3.1]nonane derivatives has been explored for the design of stimulus-sensitive liposomal delivery systems. These systems demonstrate the ability to trigger the fast release of water-soluble compounds in response to external factors, such as pH changes, showcasing the versatility of such molecular structures in drug delivery technologies (Veremeeva et al., 2021).

properties

IUPAC Name

(1S,5R)-6-methyl-3-[3-(3-oxo-1H-isoindol-2-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-20-15-7-6-14(18(20)24)11-22(12-15)17(23)8-9-21-10-13-4-2-3-5-16(13)19(21)25/h2-5,14-15H,6-12H2,1H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJNEPUCFNNJJW-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC(C1=O)CN(C2)C(=O)CCN3CC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)CCN3CC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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